![molecular formula C25H34Cl3N5OS B048221 Imiclopazine dihydrochloride CAS No. 7414-95-1](/img/structure/B48221.png)
Imiclopazine dihydrochloride
Overview
Description
Imiclopazine dihydrochloride is a chemical compound . It is a phenothiazine derivative .
Synthesis Analysis
The synthesis of piperazine derivatives, which Imiclopazine dihydrochloride could be a part of, has been discussed in various studies. The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular formula of Imiclopazine dihydrochloride is C25H34Cl3N5OS . The exact mass is 557.16 and the molecular weight is 558.990 .Chemical Reactions Analysis
The chemical reactions involving piperazine derivatives have been studied. The methods include cyclization of 1,2-diamine derivatives with sulfonium salts . The official method for the determination of piperazine in its formulations is the gravimetric method with 2,4,6-trinitrophenol (picric acid) .Physical And Chemical Properties Analysis
The physical and chemical properties of Imiclopazine dihydrochloride include a molecular formula of C25H34Cl3N5OS, an exact mass of 557.16, and a molecular weight of 558.990 .Scientific Research Applications
Antipsychotic Treatment
Imiclopazine dihydrochloride: was developed in the 1960s as an antipsychotic drug of the phenothiazines class . It showed promise in clinical trials for the treatment of schizophrenia due to its strong sedative and antiemetic properties. Although it was never brought to market, its potential for managing symptoms of schizophrenia remains an area of interest.
Proteomics Research
Ponsital is available for purchase as a biochemical for proteomics research . In this field, it may be used to study protein interactions and functions, which can provide insights into a wide range of biological processes and diseases.
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Imiclopazine, also known as Ponsital, is an antipsychotic drug of the phenothiazines class . The primary targets of phenothiazines are dopamine receptors, specifically D2 receptors. These receptors play a crucial role in the regulation of mood, behavior, and cognition.
Pharmacokinetics
As with many drugs, these properties can significantly impact the drug’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
properties
IUPAC Name |
1-[2-[4-[3-(2-chlorophenothiazin-10-yl)propyl]piperazin-1-yl]ethyl]-3-methylimidazolidin-2-one;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32ClN5OS.2ClH/c1-27-11-17-30(25(27)32)18-16-29-14-12-28(13-15-29)9-4-10-31-21-5-2-3-6-23(21)33-24-8-7-20(26)19-22(24)31;;/h2-3,5-8,19H,4,9-18H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPSBKOXETNYGJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C1=O)CCN2CCN(CC2)CCCN3C4=CC=CC=C4SC5=C3C=C(C=C5)Cl.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34Cl3N5OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
7224-08-0 (Parent) | |
Record name | Imiclopazine dihydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007414951 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
559.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Imiclopazine dihydrochloride | |
CAS RN |
7414-95-1 | |
Record name | Imiclopazine dihydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007414951 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | IMICLOPAZINE DIHYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M8F5N05QB7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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